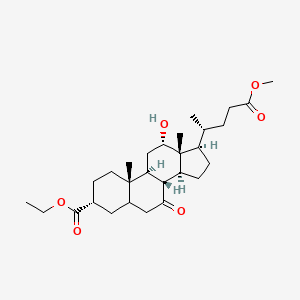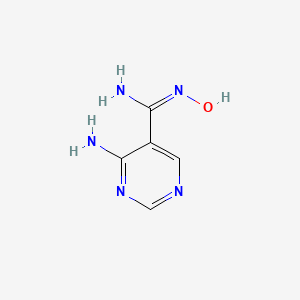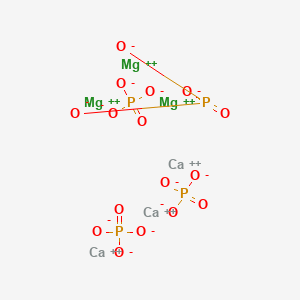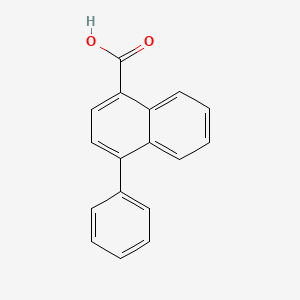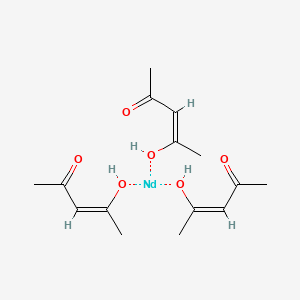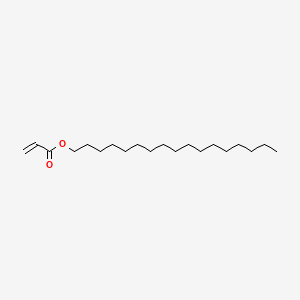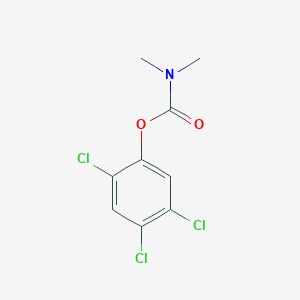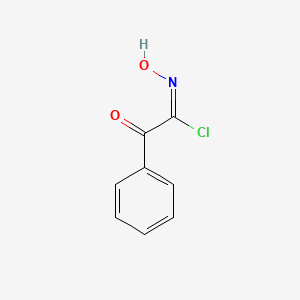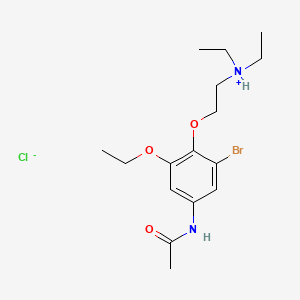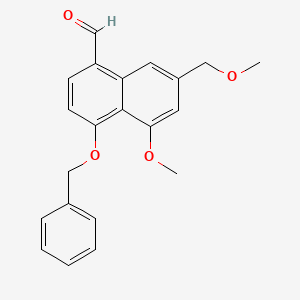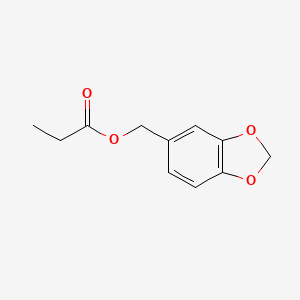
Benzo-1,3-dioxole-5-methanol propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo-1,3-dioxole-5-methanol propanoate is an organic compound with the molecular formula C11H12O4. It is known for its unique molecular structure, which includes a benzo-1,3-dioxole ring fused with a methanol propanoate group. This compound is a white to pale yellow solid with good stability and solubility properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo-1,3-dioxole-5-methanol propanoate can be synthesized through various synthetic routes. One common method involves the esterification of benzo-1,3-dioxole-5-methanol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzo-1,3-dioxole-5-methanol propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzo-1,3-dioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzo-1,3-dioxole derivatives .
Aplicaciones Científicas De Investigación
Benzo-1,3-dioxole-5-methanol propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of benzo-1,3-dioxole-5-methanol propanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . The compound’s structure allows it to interact with microtubules, leading to the inhibition of tubulin polymerization .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo-1,3-dioxole core structure and exhibit similar chemical properties.
Benzo[d][1,2,5]thiadiazole derivatives: These compounds have a similar ring structure but include sulfur and nitrogen atoms.
Uniqueness
Benzo-1,3-dioxole-5-methanol propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its stability and solubility also make it a valuable compound for various applications .
Propiedades
Número CAS |
6890-26-2 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-ylmethyl propanoate |
InChI |
InChI=1S/C11H12O4/c1-2-11(12)13-6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3 |
Clave InChI |
FVRCUNZJSLRIKU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)
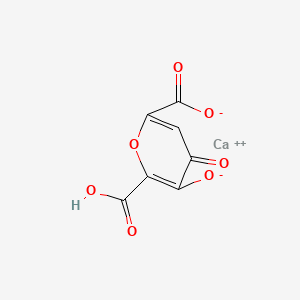
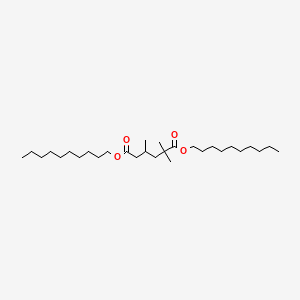
![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
